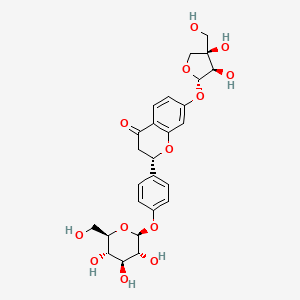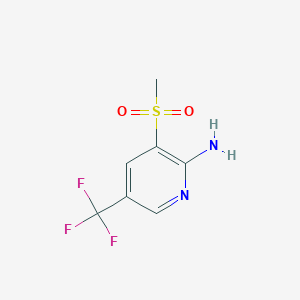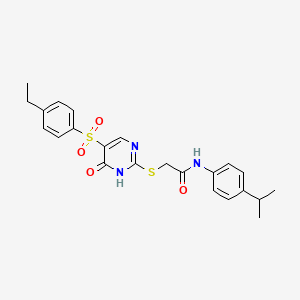
Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le liguiritigenine-7-O-D-apiosyl-4’-O-D-glucoside est un glycoside de flavanone isolé de la plante Glycyrrhizia inflate . Ce composé est connu pour ses diverses activités biologiques et est souvent étudié pour ses applications thérapeutiques potentielles. C'est un solide blanc à jaune avec une masse molaire de 550,51 g/mol et une formule moléculaire de C26H30O13 .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le liguiritigenine-7-O-D-apiosyl-4’-O-D-glucoside est généralement extrait des racines de Glycyrrhizia inflate à l'aide d'éthanol. Le processus d'extraction implique plusieurs étapes, notamment le pressage, l'hydrolyse enzymatique, la décoloration, la filtration, la concentration et la cristallisation . L'extrait brut est ensuite purifié par chromatographie sur colonne et chromatographie liquide haute performance (CLHP) pour obtenir le composé pur .
Méthodes de production industrielle : La production industrielle de liguiritigenine-7-O-D-apiosyl-4’-O-D-glucoside suit des processus d'extraction et de purification similaires, mais à plus grande échelle. L'utilisation de systèmes de chromatographie et de CLHP à grande échelle garantit l'isolement efficace du composé à partir des matières végétales .
Analyse Des Réactions Chimiques
Types de réactions : Le liguiritigenine-7-O-D-apiosyl-4’-O-D-glucoside subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution .
Réactifs et conditions courants :
Oxydation : Des agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.
Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire divers dérivés oxydés, tandis que la réduction peut produire des formes réduites du composé .
4. Applications de la recherche scientifique
Le liguiritigenine-7-O-D-apiosyl-4’-O-D-glucoside a plusieurs applications de recherche scientifique :
5. Mécanisme d'action
Le liguiritigenine-7-O-D-apiosyl-4’-O-D-glucoside exerce ses effets principalement par ses propriétés antioxydantes. Il induit la biosynthèse du glutathion, un antioxydant clé dans les cellules, en inhibant la production de cytokines pro-inflammatoires . Ce mécanisme contribue à protéger les cellules contre les dommages oxydatifs et l'inflammation, qui sont fréquents dans diverses maladies .
Applications De Recherche Scientifique
Liguiritigenin-7-O-D-apiosyl-4’-O-D-glucoside has several scientific research applications:
Mécanisme D'action
Liguiritigenin-7-O-D-apiosyl-4’-O-D-glucoside exerts its effects primarily through its antioxidant properties. It induces the biosynthesis of glutathione, a key antioxidant in cells, by inhibiting the production of pro-inflammatory cytokines . This mechanism helps protect cells from oxidative damage and inflammation, which are common in various diseases .
Comparaison Avec Des Composés Similaires
Le liguiritigenine-7-O-D-apiosyl-4’-O-D-glucoside est unique parmi les glycosides de flavanone en raison de son motif de glycosylation spécifique. Des composés similaires incluent :
Liquiritine : Un autre glycoside de flavanone provenant des espèces de Glycyrrhizia, mais avec une glycosylation différente.
Naringine : Un glycoside de flavanone présent dans les agrumes, connu pour ses propriétés antioxydantes et anti-inflammatoires.
Ces composés partagent certaines activités biologiques mais diffèrent par leurs structures chimiques spécifiques et leurs motifs de glycosylation, ce qui peut influencer leur biodisponibilité et leur potentiel thérapeutique .
Propriétés
IUPAC Name |
(2S)-7-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30O13/c27-9-19-20(30)21(31)22(32)24(39-19)36-13-3-1-12(2-4-13)17-8-16(29)15-6-5-14(7-18(15)38-17)37-25-23(33)26(34,10-28)11-35-25/h1-7,17,19-25,27-28,30-34H,8-11H2/t17-,19+,20+,21-,22+,23-,24+,25-,26+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEABDZDFSMGRQX-DWMQJYMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(C1=O)C=CC(=C2)OC3C(C(CO3)(CO)O)O)C4=CC=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](OC2=C(C1=O)C=CC(=C2)O[C@H]3[C@@H]([C@](CO3)(CO)O)O)C4=CC=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30O13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(Z)-{1-[3-(2,3-dihydro-1H-isoindol-2-yl)phenyl]ethylidene}[(2-nitrophenyl)methoxy]amine](/img/structure/B2853461.png)
![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(2,4-difluorophenyl)methyl]acetamide](/img/structure/B2853464.png)

![N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2853468.png)
![2-[4-(azepane-1-sulfonyl)phenyl]-5-{[(furan-2-yl)methyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B2853469.png)
![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2853470.png)
![N-(3-chloro-4-methoxyphenyl)-2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide](/img/structure/B2853471.png)
![2-Chloro-N-(3,3-difluorocyclobutyl)-N-[(2,5-difluorophenyl)methyl]acetamide](/img/structure/B2853472.png)
![N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2853475.png)

![[2-(2-Methoxyphenyl)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2853477.png)
![3-butyl-8-(2,3-dimethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2853480.png)


